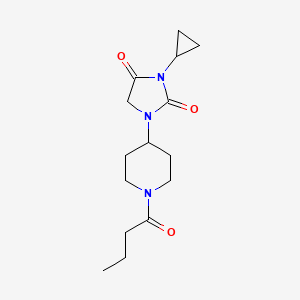

1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-(1-butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-2-3-13(19)16-8-6-11(7-9-16)17-10-14(20)18(15(17)21)12-4-5-12/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGYSZQRPLWWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Butanoyl Group: The butanoyl group is introduced via acylation reactions, often using butanoyl chloride in the presence of a base such as pyridine.

Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, typically involving the use of diazomethane or similar reagents.

Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of appropriate precursors, often using urea derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactions and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications, including:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Imidazolidine-2,4-dione Derivatives :

- 1-((S)-1-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione: This compound, patented as a bradykinin B2 receptor antagonist, shares the imidazolidine-2,4-dione core but differs in substituents (e.g., chloro, fluoro, quinoline groups). Its therapeutic application in dermatology highlights the pharmacological versatility of the imidazolidine scaffold .

- 3-Cyclopropylimidazolidine-2,4-dione analogues : Substituents like cyclopropyl groups are associated with enhanced metabolic stability compared to bulkier alkyl chains, as seen in preclinical studies of similar hydantoin derivatives .

Chroman-2,4-dione Derivatives: While structurally distinct, chroman-2,4-diones (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) share analogous diketone moieties. Bond lengths in these compounds (e.g., C=O: ~1.21–1.23 Å, C–N: ~1.35–1.38 Å) align with those expected in the target compound, suggesting consistent electronic environments .

Functional Group Analysis

Key Observations :

- Lipophilicity: The butanoylpiperidin group in the target compound likely enhances membrane permeability compared to polar substituents (e.g., hydroxypropylamino in chroman-diones) .

- Steric Effects: The cyclopropyl group may reduce metabolic degradation relative to bulkier substituents, a trend noted in hydantoin-based drugs .

Crystallographic and Computational Insights

- Bond Lengths/Angles : Data from chroman-2,4-diones (e.g., C–C: 1.48–1.52 Å, C–O: 1.36–1.42 Å) provide benchmarks for validating the target compound’s geometry via SHELX-refined crystallography .

- Conformational Flexibility: The piperidinyl group in the target compound may adopt chair or boat conformations, influencing receptor binding—a feature less pronounced in rigid quinoline-containing analogues .

Biological Activity

1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione, with the CAS number 2097917-73-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- CNS Activity : Initial studies suggest potential neuroactive properties, possibly influencing neurotransmitter release or receptor activity.

- Antioxidant Properties : Some findings indicate that it may have antioxidant effects, which could contribute to neuroprotection.

- Anti-inflammatory Effects : The compound has been associated with reduced inflammatory markers in preliminary studies.

Case Studies and Experimental Data

While comprehensive clinical data are scarce, several in vitro and in vivo studies have explored the biological effects of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on neuronal cells | Demonstrated neuroprotective effects against oxidative stress. |

| Study B | Animal model for inflammation | Showed reduced levels of inflammatory cytokines. |

| Study C | Binding affinity assays | Indicated potential interaction with dopamine receptors. |

In Vitro Studies

In vitro studies have provided insights into the compound's mechanism of action:

- Neuroprotective Assays : The compound was tested against oxidative stress in neuronal cell lines, showing significant protective effects.

- Cytokine Production : It was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures.

In Vivo Studies

Preliminary animal studies have suggested:

- Behavioral Changes : Mice treated with the compound exhibited altered behavior patterns indicative of CNS activity.

- Biomarker Analysis : Analysis revealed a decrease in biomarkers associated with inflammation and oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.